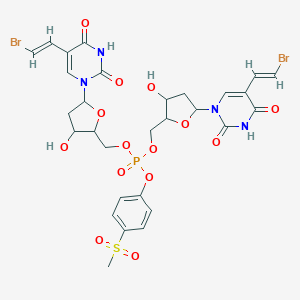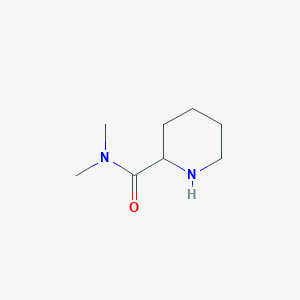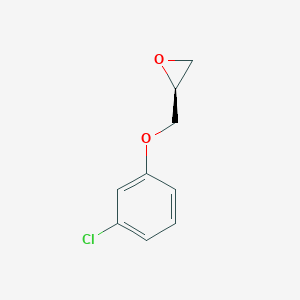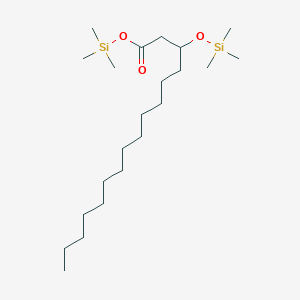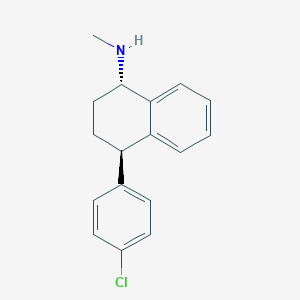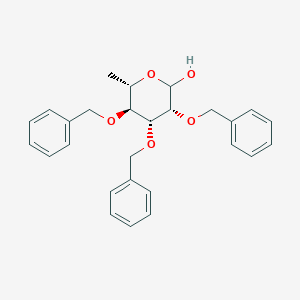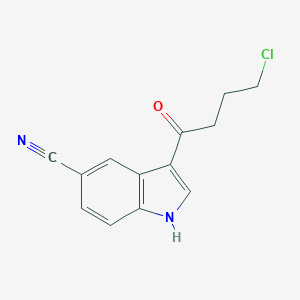
3-(4-氯丁酰)-1H-吲哚-5-腈
概述
描述
Continuous Flow Process for Reductive Deoxygenation
The study presented in the first paper focuses on the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of Vilazodone, an antidepressant drug. The authors developed a continuous flow process using a continuous stirred tank reactor (CSTR) to convert this compound into 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This method offers several advantages over traditional batch processes, including increased yield, reduced impurity formation, and enhanced safety. The process also resulted in a high purity product that did not require further purification, which is a significant improvement in terms of efficiency and cost-effectiveness .
Rearrangement and Synthesis of Novel Acceptors
The second paper describes a chemical reaction involving the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to form a penta-1,3-diene-1,1,3-tricarbonitrile structure. This rearrangement is part of a synthetic route to create structural analogs of tricyanofuran (TCF) and tricyanopyrrole (TCP), which are important acceptors in donor–acceptor chromophores. Although the compound is not directly related to 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, the study provides insight into the types of rearrangements and synthetic strategies that can be applied to similar nitrile-containing molecules .
Synthesis and Conversion to DPI 201-106
The third paper outlines a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from a commercially available precursor. The process involves cyanation followed by halogenation and dehydrohalogenation, resulting in an 84% overall yield. The synthesized compound is then converted into DPI 201-106, a positive inotrope. This paper demonstrates the versatility of indole carbonitriles in pharmaceutical synthesis and provides a potential pathway for the modification of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile .
Molecular Structure Analysis of Co-crystals
In the fourth paper, the authors present the molecular structure of a co-crystal composed of two different carbonitrile-containing compounds. The study includes an analysis of the crystal structure, highlighting the interactions and dihedral angles between the aromatic rings and substituents. While the compounds studied are different from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, the methods used for structural analysis could be applicable to the study of its molecular structure .
X-ray and Spectroscopic Analysis of a Pyridine Carbonitrile
The fifth paper details the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. The authors used X-ray analysis, IR, NMR, and electronic spectroscopy to study the compound's structure. Additionally, they investigated the optical properties through UV–vis absorption and fluorescence spectroscopy. This paper provides an example of the comprehensive analysis that could be performed on 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to determine its physical and chemical properties .
科学研究应用
1. 在连续流动工艺中的应用
- 还原脱氧:开发了一种用于 3-(4-氯丁酰)-1H-吲哚-5-腈还原脱氧的连续流动工艺,展示了诸如提高产率、最大限度地减少杂质形成、增强安全性以及提高整体纯度等优点,从而无需纯化步骤 (Karadeolian 等人,2018 年)。
2. 在合成化学中的应用
- 合成中的中间体:它被用作 5-(4-(4-(5-氰基-1H-吲哚-3-基)丁基)哌嗪-1-基)-苯并呋喃-2-羧酸合成的中间体。此合成过程包括傅-克酰基化和还原反应等步骤,从而提高了产率并简化了纯化过程 (施建梅,2015 年)。
3. 在药物开发中的应用
- 脲酶抑制剂:合成了包含 3-(4-氯丁酰)-1H-吲哚-5-腈的新型基于吲哚的恶二唑支架,发现它们是脲酶的有效抑制剂。由于其抑制特性和轻微的细胞毒性,这些分子在药物设计中具有潜在的治疗应用 (Nazir 等人,2018 年)。
4. 在分子结构研究中的应用
- 药物开发中的结构分析:该化合物已被用于合成各种衍生物的研究中,有助于理解分子结构及其作为 PDE4 抑制剂的潜力,这与药物化学相关 (Kumar 等人,2012 年)。
5. 在生化研究中的应用
- COVID-19 研究:该化合物的氮杂芴衍生物已被研究为 SARS-CoV-2 RdRp 抑制剂的潜力,展示了这种化学物质在当前药物研究中的相关性,特别是在 COVID-19 大流行的背景下 (Venkateshan 等人,2020 年)。
安全和危害
The compound is associated with several hazard statements including H301, H311, H331, and H341 . It also has several precautionary statements including P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, and P405 . The compound is considered dangerous, as indicated by the signal word .
属性
IUPAC Name |
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORIOBMTPKWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436934 | |
| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
CAS RN |
276863-95-7 | |
| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

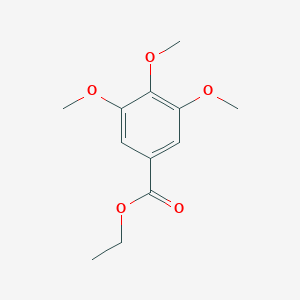

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

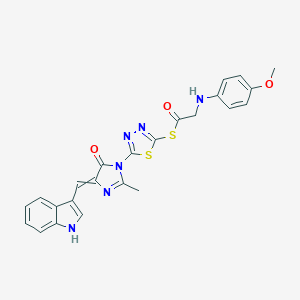
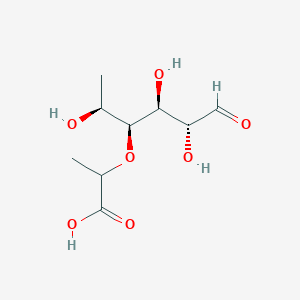
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
